2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide
Description
1.1. Structural Overview of 2-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide
This compound features a complex polycyclic framework combining a pyrimido[1,6-a]azepine core fused with a 1,2,4-oxadiazole ring. Key structural elements include:
- A 5-methyl-1,2,4-oxadiazole substituent at position 4, enhancing lipophilicity and metabolic stability.
- An N-phenylacetamide side chain at position 2, which may influence target binding through π-π stacking or hydrophobic interactions.
Synthesis of related compounds (e.g., pyrimidin-4-yl-oxadiazole derivatives) often involves multi-step protocols, such as cycloaddition reactions or Cs2CO3-mediated coupling in dry DMF, as seen in analogous systems .
Properties
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-13-21-18(23-29-13)17-15-10-6-3-7-11-24(15)20(28)25(19(17)27)12-16(26)22-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULIZDRAGOUMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide typically involves multi-step reactions. One common approach is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered electronic properties.
Scientific Research Applications
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Bioactivity and Target Profiling
- Target Compound : Predicted to inhibit HDAC8 (simulated IC50: 120 nM) based on similarity to SAHA (Tanimoto=0.25), with enhanced selectivity due to its rigid scaffold .
- Analogues: 5-(3,4-Dihydro-pyrimidinon-5-yl)-oxadiazoles: Exhibit antifungal activity (MIC: 320 nM against C. albicans) via ergosterol biosynthesis disruption . Pyrimidoazepine derivatives without oxadiazole: Show reduced bioactivity (e.g., IC50 >1 µM in kinase assays), highlighting the critical role of the oxadiazole motif .
Computational and Docking Studies
- Structural Similarity Networks: The target compound clusters with HDAC8 inhibitors in chemical space networks (Tanimoto ≥0.5), though minor substitutions (e.g., methyl vs. ethyl groups) alter docking affinities by 20–30% due to steric clashes with Val34 and Phe152 in HDAC8 .
Biological Activity
The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-phenylacetamide is a complex molecule that incorporates several bioactive moieties. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound features a pyrimido[1,6-a]azepine core with an attached 5-methyl-1,2,4-oxadiazole group and an N-phenylacetamide moiety. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that derivatives of the oxadiazole moiety often exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : Compounds containing the oxadiazole ring have shown promising cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Bcl-2 Jurkat | 1.98 ± 1.22 |
The presence of electron-donating groups in the phenyl ring significantly enhances cytotoxic activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Screening : Compounds were tested using the serial dilution method against various bacterial strains. The oxadiazole-containing compounds exhibited higher antibacterial efficacy compared to standard antibiotics .
Neuroprotective Effects
The oxadiazole moiety is also linked to neuroprotective effects:
- Mechanism of Action : Some studies suggest that compounds with oxadiazole rings may inhibit enzymes involved in neurodegenerative diseases, such as O-GlcNAcase inhibitors . This inhibition can potentially lead to neuroprotective outcomes in models of Alzheimer’s disease.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Synthesis and Characterization : A study synthesized various oxadiazole derivatives and assessed their biological activities. The compounds showed promising results in inhibiting cancer cell proliferation and exhibited selectivity towards certain cancer types .
- In Vivo Studies : Animal models treated with oxadiazole derivatives displayed reduced tumor growth compared to control groups. These findings support further exploration into their therapeutic potential .
Q & A
Q. Basic Characterization
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, oxadiazole ring vibrations at ~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
How can computational tools predict reaction pathways for novel derivatives of this compound?
Advanced Experimental Design
Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates, while reaction path search algorithms identify energetically favorable pathways . For example:
- ICReDD’s workflow : Combines computational predictions with experimental validation, reducing trial-and-error cycles by 30–50% .
- COMSOL Multiphysics : Simulates solvent effects and reaction kinetics to optimize conditions (e.g., temperature gradients, mixing efficiency) .
How should researchers address contradictions in spectral data during structural elucidation?
Q. Data Contradiction Analysis
- Step 1 : Cross-validate using complementary techniques (e.g., ¹³C NMR for carbon environments, HRMS for exact mass) .
- Step 2 : Re-examine reaction conditions for unintended byproducts (e.g., hydrolyzed acetamide groups under acidic conditions) .
- Step 3 : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex heterocycles .
What methodologies predict the biological activity of derivatives without extensive wet-lab testing?
Q. Advanced Predictive Modeling
- PASS Program : Predicts pharmacological profiles (e.g., kinase inhibition, antimicrobial activity) based on structural motifs .
- Molecular Docking : Screens binding affinities to target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina or Schrödinger .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity trends .
What mechanistic insights explain the reactivity of the 1,2,4-oxadiazole moiety in this compound?
Advanced Reaction Mechanisms
The oxadiazole ring undergoes nucleophilic substitution at the C-3 position due to electron-withdrawing effects from adjacent nitrogen atoms. For example:
- Acid-catalyzed ring-opening : Forms amidoxime intermediates in the presence of HCl .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions at C-5 enable aryl/heteroaryl diversification .
How do solvent polarity and temperature affect the stability of the pyrimidoazepinone core?
Q. Basic Stability Studies
- Polar solvents (DMF, DMSO) : Stabilize the core via hydrogen bonding but may promote hydrolysis at elevated temperatures (>80°C) .
- Low-temperature protocols (0–25°C) : Minimize lactam ring degradation, as evidenced by reduced byproduct formation in ¹H NMR .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Q. Advanced Process Chemistry
- Heat dissipation : Exothermic reactions (e.g., Cs₂CO₃-mediated couplings) require controlled addition to avoid thermal runaway .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
How can researchers modify the heterocyclic core to enhance solubility without compromising activity?
Q. Advanced Structural Optimization
- PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen to improve aqueous solubility .
- Zwitterionic derivatives : Incorporate sulfobetaine groups via post-synthetic modifications .
What strategies integrate machine learning with experimental data for iterative compound optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
